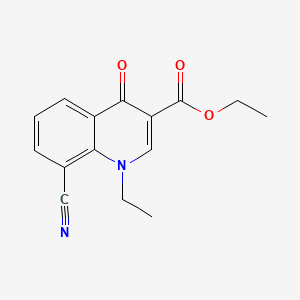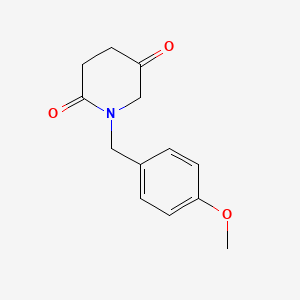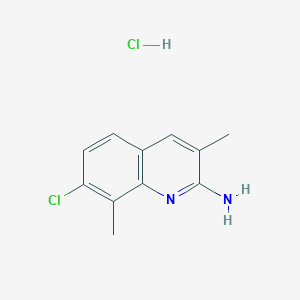
1-(4-Butylphenyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butylphenyl)-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidinone ring attached to a butyl-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-2-pyrrolidinone typically involves the reaction of 4-butylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Butylphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Butylphenyl)-2-pyrrolidinone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Butylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Butylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid
- 1-(4-Butylphenyl)-2-pyrrolidone
Comparison: 1-(4-Butylphenyl)-2-pyrrolidinone is unique due to its specific substitution pattern and the presence of the pyrrolidinone ring. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C14H19NO |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
1-(4-butylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO/c1-2-3-5-12-7-9-13(10-8-12)15-11-4-6-14(15)16/h7-10H,2-6,11H2,1H3 |
InChI-Schlüssel |
FJLSGKDNMMCAHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N2CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)


![8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione](/img/structure/B13711549.png)
![N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide](/img/structure/B13711557.png)
![4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]aniline](/img/structure/B13711560.png)

![4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid](/img/structure/B13711563.png)
![1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13711575.png)




